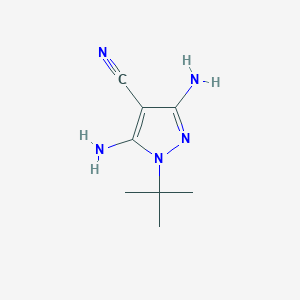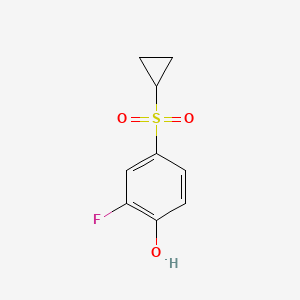
4-(Cyclopropylsulfonyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylsulfonyl)-2-fluorophenol is an organic compound that features a cyclopropylsulfonyl group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfonyl)-2-fluorophenol typically involves the introduction of the cyclopropylsulfonyl group and the fluorine atom onto a phenol ring. One common method includes the sulfonylation of 2-fluorophenol with cyclopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfonyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-(Cyclopropylsulfonyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropylsulfonyl group may enhance binding affinity through hydrophobic interactions. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylsulfonyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-(Cyclopropylsulfonyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.
4-(Cyclopropylsulfonyl)-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-(Cyclopropylsulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
1147558-10-8 |
|---|---|
Molecular Formula |
C9H9FO3S |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-cyclopropylsulfonyl-2-fluorophenol |
InChI |
InChI=1S/C9H9FO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2 |
InChI Key |
JFCAYTVCMDSFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


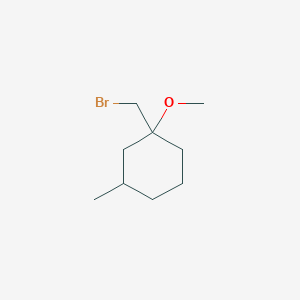
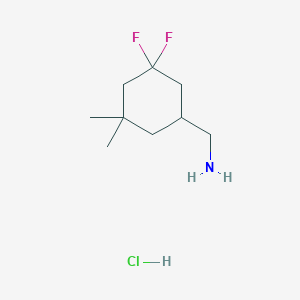
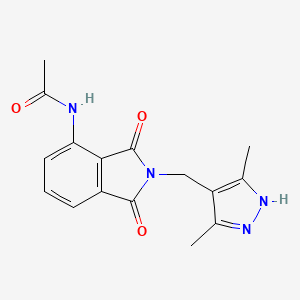
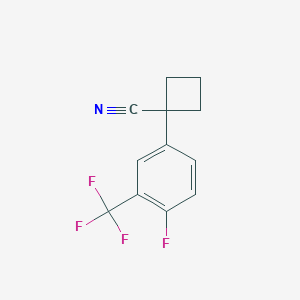

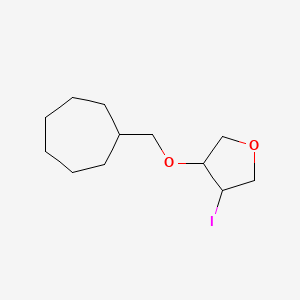
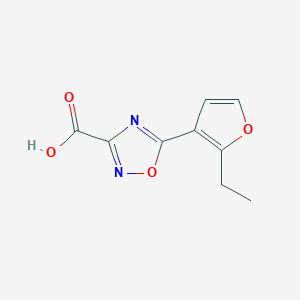
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)

